BenchChemオンラインストアへようこそ!

AKT-IN-20

AKT1 AKT2 Isoform Selectivity

AKT-IN-20 is the definitive allosteric AKT1/2 probe—selectively inhibiting Akt1 (IC50 2.7 µM) and Akt2 (IC50 21 µM) while completely sparing Akt3. Unlike ATP-competitive inhibitors, its PH-domain-dependent mechanism remains uncompromised by high intracellular ATP, ensuring reproducible dose-response data in cell-based assays and lysates. Validated in LNCaP prostate cancer models for phosphorylation blockade and TRAIL-induced apoptosis. Essential for dissecting isoform-specific AKT functions and benchmarking allosteric vs. ATP-competitive mechanisms. Research-use only; immediate stock available in standard mg-to-bulk quantities.

Molecular Formula C23H22ClN3
Molecular Weight 375.9 g/mol
Cat. No. B605265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT-IN-20
SynonymsAkt-I-1,2;  Akt I 1,2;  AktI1,2; 
Molecular FormulaC23H22ClN3
Molecular Weight375.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H
InChIKeyNXSKOEXUDZHMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKT-IN-20 (Akt-I-1,2) Procurement Guide: A Selective Non-ATP-Competitive Akt1/2 Inhibitor for Mechanistic Research


AKT-IN-20 (CAS 473382-50-2, MW 375.89), also identified as Akt-I-1,2 in primary literature, is a small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). It functions as a selective, non-ATP-competitive inhibitor that targets the pleckstrin homology (PH) domain of Akt1 and Akt2, thereby blocking their phosphorylation and activation by upstream PDK1 . Unlike ATP-competitive inhibitors that bind the kinase domain, AKT-IN-20's allosteric binding mode offers a unique mechanism for dissecting AKT-dependent signaling in cancer research . This compound is a foundational research tool for investigating AKT-mediated pathways, particularly in prostate cancer models [1].

Why Generic Substitution of AKT-IN-20 with Other AKT Inhibitors Fails: Mechanistic and Isoform-Specific Implications


Substituting AKT-IN-20 with another 'AKT inhibitor' is scientifically invalid without considering its unique mechanism of action. AKT inhibitors are broadly classified as either ATP-competitive or allosteric (PH-domain-dependent), and these classes exhibit distinct biological effects and isoform selectivity profiles [1]. AKT-IN-20 is a non-ATP-competitive, allosteric inhibitor, which means its efficacy is not diminished by high intracellular ATP concentrations and it does not compete with ATP-binding. In contrast, a potent ATP-competitive inhibitor like AKT-IN-3 (IC50 ~1-2 nM for all isoforms) will potently inhibit all AKT isoforms but may also suffer from different off-target liabilities and pharmacological properties due to its distinct binding mode . Furthermore, even within the allosteric class, isoform selectivity varies drastically: AKT-IN-20 inhibits Akt1 and Akt2, while sparing Akt3, whereas its analog Akt-I-1 inhibits only Akt1 [2]. Selecting the wrong tool compound will lead to inaccurate conclusions about AKT isoform-specific functions and the cellular consequences of allosteric vs. ATP-competitive inhibition.

AKT-IN-20 vs. Comparators: Quantitative Evidence for Isoform Selectivity and Mechanism


Direct Head-to-Head Comparison: AKT-IN-20 (Akt-I-1,2) vs. Analog Akt-I-1 Demonstrates Distinct Isoform Selectivity

In a direct comparative study from the original characterization paper, AKT-IN-20 (referred to as Akt-I-1,2) demonstrated a clear quantitative difference in isoform selectivity compared to its closest analog, Akt-I-1. AKT-IN-20 inhibits both Akt1 (IC50 = 2.7 μM) and Akt2 (IC50 = 21 μM), whereas Akt-I-1 inhibits only Akt1 (IC50 = 4.6 μM) [1]. Neither compound inhibits Akt3. This difference is critical for experiments requiring dual Akt1/2 inhibition without affecting Akt3.

AKT1 AKT2 Isoform Selectivity Allosteric Inhibitor PH Domain

Mechanistic Differentiation: Non-ATP-Competitive Binding Mode of AKT-IN-20 vs. ATP-Competitive Inhibitors

AKT-IN-20 is a non-ATP-competitive inhibitor that binds to the pleckstrin homology (PH) domain of Akt1 and Akt2, thereby preventing membrane translocation and phosphorylation by PDK1 . This contrasts with ATP-competitive inhibitors like PF-AKT400 (IC50 = 0.5 nM for PKBα/Akt1) and AKT-IN-3 (IC50 = 1.4-1.7 nM for all isoforms) which target the kinase domain's ATP-binding pocket [1]. The non-ATP-competitive mechanism of AKT-IN-20 is characterized by linear mixed-type inhibition kinetics against ATP, meaning its potency is not diminished by high intracellular ATP concentrations, a potential limitation for ATP-competitive inhibitors . This mechanistic distinction is fundamental to its use as a pharmacological tool.

Allosteric Inhibitor ATP-Competitive Inhibitor Mechanism of Action PH Domain Kinase Assay

Isoform Selectivity Profile: AKT-IN-20 vs. Broad-Spectrum ATP-Competitive Inhibitors (AKT-IN-3, AKT-IN-13, Capivasertib)

AKT-IN-20 exhibits a distinct isoform selectivity profile compared to modern high-potency ATP-competitive inhibitors. While inhibitors like AKT-IN-3 (IC50: Akt1=1.4 nM, Akt2=1.2 nM, Akt3=1.7 nM) and AKT-IN-13 (IC50: Akt1=1.6 nM, Akt2=2.4 nM, Akt3=0.3 nM) are potent, pan-AKT inhibitors, AKT-IN-20 is selective for Akt1 and Akt2 (IC50: 2.7 μM and 21 μM, respectively) and does not inhibit Akt3 [1]. This lower potency and narrower isoform selectivity make AKT-IN-20 a more nuanced tool for studies where complete AKT blockade or Akt3 inhibition is undesirable. For example, AKT-IN-20 spares Akt3, which has distinct roles in brain development and neuronal survival.

AKT1 AKT2 AKT3 Isoform Selectivity IC50

Cellular Functional Evidence: AKT-IN-20 Blocks AKT Substrate Phosphorylation and Induces Apoptosis

AKT-IN-20 has been shown to be cell-active, blocking phosphorylation of AKT at both Thr308 and Ser473, reducing active AKT levels, and inhibiting phosphorylation of downstream substrates like GSK-3α . Functionally, it promotes TRAIL-induced apoptosis in LNCaP prostate cancer cells, validating its utility in cancer cell biology studies . While quantitative cellular IC50 values are not consistently reported across studies, this functional data confirms that AKT-IN-20 engages its target in a cellular context and produces expected downstream biological effects, unlike some other tool compounds which may show high biochemical potency but poor cellular activity.

Apoptosis Phosphorylation Biomarker Cell Signaling Prostate Cancer

Optimal Research and Industrial Applications for AKT-IN-20 Based on Validated Evidence


Investigating the Non-Redundant Functions of AKT1 and AKT2 in Cancer Cell Signaling

Given its dual inhibition of Akt1 and Akt2 with complete Akt3 sparing [1], AKT-IN-20 is the optimal tool for dissecting the specific, non-redundant roles of these two isoforms in processes like cell proliferation, survival, and metabolism. This is particularly valuable in prostate cancer models (e.g., LNCaP cells) where its functional activity has been validated . Researchers can confidently attribute observed phenotypic changes to inhibition of Akt1 and/or Akt2 without confounding effects from Akt3 blockade.

Comparing Allosteric vs. ATP-Competitive AKT Inhibition in Cellular Models

AKT-IN-20's well-characterized non-ATP-competitive, allosteric mechanism makes it an essential reference compound for comparative studies against ATP-competitive inhibitors like MK-2206, Capivasertib, or PF-AKT400 [1][2]. Such experiments are crucial for understanding the differential biological outcomes of these two distinct inhibitory mechanisms, including effects on AKT hyperphosphorylation, substrate selectivity, and feedback activation of upstream pathways.

Pharmacological Profiling in Assays Sensitive to High ATP Concentrations

Because AKT-IN-20's inhibitory potency is not diminished by high concentrations of ATP [1], it is particularly well-suited for use in cell-based assays or with cell lysates where ATP levels are high (1-5 mM). In these contexts, ATP-competitive inhibitors may exhibit a significant drop in apparent potency, leading to misinterpretation of dose-response data. AKT-IN-20 provides a more consistent measure of AKT dependence under these physiologically relevant conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKT-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.